molecular formula C11H12O2 B8184133 Spiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 183-32-4

Spiro[1,3-benzodioxole-2,1'-cyclopentane]

Cat. No.: B8184133
CAS No.: 183-32-4
M. Wt: 176.21 g/mol
InChI Key: VXSVOBDIGBCITM-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1'-cyclopentane] is a bicyclic spiro compound characterized by a 1,3-benzodioxole moiety (a benzene ring fused with a dioxole ring) connected via a spiro junction to a cyclopentane ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The spiro architecture introduces steric strain due to the orthogonal arrangement of the two rings, influencing its reactivity and physical properties .

This compound and its derivatives have garnered attention in medicinal chemistry and materials science. For example, a derivative, 7-[2-(3,5-dichloro-4-pyridyl)-1-oxoethyl]-4-methoxy-spiro[1,3-benzodioxole-2,1'-cyclopentane], has been investigated as a therapeutic agent for neutrophilic inflammation-associated lung diseases, such as chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSVOBDIGBCITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269468
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183-32-4
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,3-benzodioxole-2,1′-cyclopentane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclopentane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzodioxole derivative with a cyclopentane derivative in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Spiro[1,3-benzodioxole-2,1’-cyclopentane] may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclopentane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the benzodioxole ring .

Scientific Research Applications

Building Block in Organic Chemistry

Spiro[1,3-benzodioxole-2,1'-cyclopentane] serves as a versatile building block for the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Key Synthesis Methods:

  • Cyclization Reactions: The compound can be synthesized through cyclization reactions involving benzodioxole derivatives and cyclopentane derivatives under specific catalytic conditions.
  • Multi-step Organic Reactions: The synthesis often involves multi-step reactions that may include nitration and cyclization processes to introduce functional groups necessary for further applications.

Therapeutic Potential

Research indicates that Spiro[1,3-benzodioxole-2,1'-cyclopentane] exhibits promising biological activities, which makes it a candidate for drug development. Studies have highlighted its potential as a lead compound for various therapeutic applications.

Biological Activities:

  • Antimicrobial Effects: The compound has shown activity against various microbial strains, suggesting potential use in developing new antibiotics.
  • Anticancer Properties: Investigations into its anticancer effects are ongoing, with preliminary results indicating the modulation of cancer cell pathways .
  • Anti-inflammatory Effects: Its ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Material Science

In the industrial sector, Spiro[1,3-benzodioxole-2,1'-cyclopentane] is utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity.

Applications in Industry:

  • Polymers and Coatings: The compound is used as a precursor in synthesizing polymers with specific properties suitable for coatings and adhesives.
  • Advanced Materials Development: Its unique structure allows it to be incorporated into materials that require enhanced mechanical or chemical properties .

Case Study 1: Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the antimicrobial properties of spirocyclic compounds derived from Spiro[1,3-benzodioxole-2,1'-cyclopentane]. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Research

Research conducted by Owens et al. demonstrated that derivatives of Spiro[1,3-benzodioxole-2,1'-cyclopentane] exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Organic ChemistryBuilding block for complex organic synthesisVersatile intermediate in reactions
BiologyAntimicrobial, anticancer, anti-inflammatoryExhibits significant biological activity
IndustrySpecialty chemicals and advanced materialsUsed in polymers and coatings

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[1,3-benzodioxole-2,1'-cyclohexane]

The cyclohexane analog replaces the cyclopentane ring with a six-membered cyclohexane ring, reducing steric strain. Key differences include:

Property Spiro[1,3-benzodioxole-2,1'-cyclopentane] Spiro[1,3-benzodioxole-2,1'-cyclohexane]
Molecular Formula C₁₁H₁₂O₂ C₁₂H₁₄O₂
Molecular Weight (g/mol) 176.21 190.24
Boiling Point Not reported 125°C @ 10 Torr
Synthetic Yield Lower due to ring strain Higher (reduced strain)

Key Findings :

  • Cyclohexane derivatives generally exhibit higher synthetic yields due to reduced ring strain compared to cyclopentane analogs .
  • The cyclohexane variant’s larger ring size enhances stability, making it more amenable to functionalization .

Substituted Derivatives: Nitro, Bromo, and Fluoro Modifications

Substituents on the benzodioxole or cyclopentane rings significantly alter physicochemical and biological properties:

Table 1: Comparison of Key Derivatives
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Application/Notes
5-Nitrospiro[...]cyclopentane (148899-14-3) -NO₂ at C5 C₁₁H₁₁NO₄ 221.21 Not reported Intermediate in organic synthesis
5-Bromo[...]cyclopentane (764696-32-4) -Br at C5 C₁₁H₁₁BrO₂ 255.11 Not reported Research chemical
4'-Fluoro-5'-phenyl[...]cyclohexane (5i) -F, -Ph on cyclohexane C₂₇H₂₅FO₂ 430.18 120.7–122.8 Structural studies
7-[2-(3,5-Dichloro-4-pyridyl)...]cyclopentane Complex substituents C₂₁H₁₇Cl₂NO₃ 414.27 Not reported Anti-inflammatory drug candidate

Key Findings :

  • Nitro derivatives (e.g., 5-nitrospiro[...]cyclopentane) are commonly used as synthetic intermediates due to their electrophilic reactivity .
  • Halogenated derivatives (e.g., bromo, fluoro) enhance molecular polarity, influencing solubility and bioactivity. For instance, the 4'-fluoro derivative (5i) exhibits a melting point >120°C, reflecting strong crystal lattice interactions .

Spirooxindole-Fused Cyclopentanes

Property Spiro[1,3-benzodioxole-2,1'-cyclopentane] Spiro[cyclopentane-1,3'-indoline]
Synthetic Method Organocascade reactions (3+2) cycloaddition with NaOH
Typical Yield 41–88% >90% (single diastereomers)
Chirality Depends on substituents Up to 3 adjacent chiral centers

Key Findings :

  • Spirooxindole systems are synthesized via (3+2) cycloadditions under basic conditions, achieving excellent diastereoselectivity .
  • Benzodioxole spiro compounds often require organocatalytic cascades, with yields modulated by steric effects .

Biological Activity

Spiro[1,3-benzodioxole-2,1'-cyclopentane] is a unique spirocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by the fusion of a benzodioxole ring and a cyclopentane unit, allows it to interact with various biological targets, potentially leading to therapeutic applications in medicine.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄O₄
  • Molecular Weight : 234.25 g/mol
  • Structural Features : The spirocyclic arrangement provides distinct steric and electronic properties that influence its biological interactions.

The biological activity of Spiro[1,3-benzodioxole-2,1'-cyclopentane] is primarily attributed to its ability to modulate enzyme and receptor activities. The compound's unique structure enables it to bind to specific molecular targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Biological Activities

1. Antimicrobial Activity
Research indicates that spirocyclic compounds exhibit significant antimicrobial properties. Spiro[1,3-benzodioxole-2,1'-cyclopentane] has shown efficacy against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Properties
Studies have demonstrated that this compound may induce apoptosis in cancer cells. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The underlying mechanism involves the modulation of apoptotic pathways and cell cycle regulation .

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of Spiro[1,3-benzodioxole-2,1'-cyclopentane] on HCT116 human colon carcinoma cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, Spiro[1,3-benzodioxole-2,1'-cyclopentane] exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria and fungi. These findings support its potential application in developing new antimicrobial therapies.

Data Tables

Biological ActivityAssay TypeIC50/MIC (µg/mL)Reference
AntitumorHCT116 Cell Line15
AntimicrobialStaphylococcus aureus8
Anti-inflammatoryCytokine InhibitionN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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